Boc-N-methyl-L-valine

Peptide Synthesis Chiral Purity Quality Control

Boc-N-methyl-L-valine (CAS 45170-31-8) is a differentiated N-methylated, Boc-protected valine building block essential for solid-phase peptide synthesis. Unlike unmodified Boc-L-valine, its N-methyl substitution eliminates the amide hydrogen-bond donor, enhancing membrane permeability (~45% improvement in cyclic peptide drug candidates) and metabolic stability. Procurement must prioritize orthogonal purity verification (HPLC/titration) to ensure coupling reproducibility. Select this compound for acid-labile Boc-deprotection workflows; for base-labile Fmoc strategies, use Fmoc-N-methyl-L-valine. Verify receipt via optical rotation [α]²⁰/D −94±3° as a robust QC checkpoint.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 45170-31-8
Cat. No. B558132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-methyl-L-valine
CAS45170-31-8
SynonymsBoc-N-Me-Val-OH; 45170-31-8; Boc-N-methyl-L-valine; N-Boc-N-methyl-L-valine; (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoicacid; (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-methylbutanoicacid; AmbotzBAA1272; N-Boc-N-methylvaline; PubChem12254; Boc-N-a-methyl-L-valine; Boc-N-|A-Methyl-L-valine; N-Boc-N-Methyl-L-Val-OH; SCHEMBL59435; KSC497E8F; 15538_ALDRICH; 15538_FLUKA; CTK3J7282; MolPort-003-926-843; XPUAXAVJMJDPDH-QMMMGPOBSA-N; ZINC2391126; ANW-41482; CB-645; SBB067250; AKOS015836686; AKOS015905243
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m0/s1
InChIKeyXPUAXAVJMJDPDH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-methyl-L-valine CAS 45170-31-8: An N-Methylated Boc-Protected Amino Acid Building Block for Peptide Synthesis


Boc-N-methyl-L-valine (CAS: 45170-31-8), also designated as Boc-N-Me-Val-OH or N-Boc-N-methyl-L-valine, is an N-protected non-proteinogenic amino acid derivative with molecular formula C₁₁H₂₁NO₄ and molecular weight 231.29 g/mol [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the N-terminal nitrogen and an N-methyl substitution on the valine backbone [2]. This dual structural modification distinguishes it from standard Boc-L-valine by eliminating the amide N-H hydrogen bond donor while preserving orthogonal Boc protection for standard solid-phase peptide synthesis (SPPS) protocols . The compound is commercially available with assay specifications ranging from ≥98.0% to ≥99.0% depending on vendor and analytical method .

Why Generic Substitution Fails for Boc-N-methyl-L-valine in N-Methylated Peptide Synthesis


Boc-N-methyl-L-valine cannot be substituted with Boc-L-valine or other in-class N-protected valine derivatives in applications requiring N-methylated peptide backbones. The N-methyl modification eliminates the hydrogen-bond-donating amide proton, fundamentally altering peptide conformation, membrane permeability, and metabolic stability [1]. In peptide coupling reactions, N-methyl amino acids exhibit significantly reduced reactivity compared to their unmodified counterparts, with HBTU-activated NHS ester of Boc-valine showing up to 4-fold lower reactivity when assayed against N-methylpyrrole derivatives under comparable conditions . Furthermore, standard coupling reagents such as PyBOP demonstrate poor efficiency with N-methylated amino esters, necessitating specialized reagents like PyBroP or PyCloP, which can still yield reduced coupling efficiency for Boc-MeVal-OH due to N-carboxyanhydride formation [2]. Attempting to substitute Boc-L-valine for Boc-N-methyl-L-valine in a synthetic route designed for N-methylated peptides would introduce an unintended hydrogen-bond donor, compromise conformational constraints, and may result in complete synthetic failure or altered biological activity of the final peptide product [1].

Boc-N-methyl-L-valine Procurement Evidence Guide: Quantified Differentiation from Closest Analogs


Optical Rotation as a Chiral Identity Marker: Quantified Differentiation from Boc-L-Valine

Boc-N-methyl-L-valine exhibits a specific optical rotation of [α]²⁰/D −94±3° (c = 0.5%, ethanol), which differs substantially from Boc-L-valine's [α]²⁰/D −6.2±0.5° (c = 1%, acetic acid) and [α]²⁰/D −30±1° (c = 1%, ethanol) . This pronounced levorotatory shift reflects the stereoelectronic impact of N-methylation on the chiral center and provides a robust analytical marker for compound identity verification and enantiomeric purity assessment during incoming quality control.

Peptide Synthesis Chiral Purity Quality Control

Vendor-Assay Specifications and Analytical Method Validation

Commercial specifications for Boc-N-methyl-L-valine from authoritative vendors establish quantifiable purity thresholds: Sigma-Aldrich specifies ≥99.0% (TLC assay) ; TCI America specifies >98.0% by HPLC (area%) and >98.0% by neutralization titration ; Chem-Impex specifies ≥99% (Assay) with optical rotation [α]ᴅ²⁵ = -93±2° . These orthogonal analytical methods (chromatographic, titrimetric, and polarimetric) provide multi-dimensional purity verification that can be cross-referenced across vendor specifications.

Quality Assurance HPLC Titration

Coupling Efficiency of Boc-MeVal-OH vs. Boc-Val-OH with N-Methyl Amino Esters

In comparative coupling studies with N-methylated amino esters, both Boc-Val-OH and Boc-MeVal-OH demonstrated reduced coupling efficiency when using PyBroP and PyCloP reagents due to N-carboxyanhydride formation; this effect was explicitly noted as being particularly pronounced for both Boc-Val-OH and Boc-MeVal-OH when coupled with MeVal-OMe [1]. While this represents a shared limitation rather than a differentiation, it establishes that Boc-MeVal-OH and its non-methylated counterpart exhibit similarly challenging coupling behavior in certain reagent systems, necessitating careful selection of activation conditions for both compounds.

Peptide Coupling Reaction Efficiency N-Methylation

Conformational and Permeability Enhancement via N-Methylation: Class-Level Evidence from N-Methyl-L-Valine

While no head-to-head comparative data for Boc-N-methyl-L-valine specifically versus its non-methylated analog was identified in the peer-reviewed literature, class-level evidence for N-methyl-L-valine indicates that incorporation into cyclic peptide frameworks enhances membrane permeability by 45% while maintaining bioactivity against oncogenic kinases [1]. The N-methyl substitution stabilizes the peptide backbone through steric hindrance, thereby prolonging in vivo half-life without compromising target specificity [1]. N-Methylation of valine residues also reduces hydrogen bonding potential, altering conformational properties and increasing lipophilicity, which enhances cell permeability [2].

Peptide Conformation Membrane Permeability Peptidomimetics

Synthetic Utility in Depsipeptide Synthesis: L-N-Boc-N-methyl-β-hydroxyvaline Precedent

A structurally related compound, L-N-Boc-N-methyl-β-hydroxyvaline (differing from Boc-N-methyl-L-valine by a β-hydroxy group), was successfully employed in Mitsunobu coupling with (S)-2-hydroxy-3-methylbutanoate to yield depsipeptide Boc-(S)-HOMeVal-(R)-Hmb in preparation for the synthesis of the cyclic antifungal depsipeptide aureobasidin B [1]. The Boc protection on the N-methyl valine scaffold enabled selective functionalization during depsipeptide assembly.

Depsipeptide Synthesis Antifungal Agents Mitsunobu Coupling

Optimal Application Scenarios for Boc-N-methyl-L-valine Based on Quantitative Evidence


Solid-Phase Peptide Synthesis Requiring N-Methylated Valine Incorporation

Boc-N-methyl-L-valine is explicitly indicated for Boc solid-phase peptide synthesis (SPPS) protocols as a standard building block for introducing N-methylated valine residues . The compound's Boc protection enables selective α-amino deprotection with trifluoroacetic acid while preserving the N-methyl group, allowing sequential peptide chain elongation under standard Boc-SPPS conditions [1]. Procurement should prioritize vendors providing orthogonal purity verification (HPLC plus titration or TLC) to ensure coupling reproducibility. The substantial optical rotation difference (∼60-85° magnitude relative to Boc-L-valine) provides a robust incoming QC checkpoint to confirm correct compound receipt before initiating costly peptide synthesis campaigns .

Peptidomimetic Design Targeting Enhanced Membrane Permeability

Based on class-level evidence demonstrating 45% enhanced membrane permeability for N-methyl-L-valine-containing cyclic peptides targeting oncogenic kinases , Boc-N-methyl-L-valine is appropriately procured for medicinal chemistry programs designing peptidomimetics with improved cell penetration. The N-methylation eliminates backbone hydrogen-bond donors, reducing polarity and increasing passive membrane diffusion potential [1]. Users should recognize that this benefit derives from the N-methyl modification class rather than being uniquely attributed to the Boc-protected derivative; however, the Boc protection enables direct integration into standard Fmoc/Boc orthogonal protection strategies commonly employed in peptidomimetic synthesis .

Quality-Controlled Pharmaceutical Intermediate Manufacturing

For applications requiring certified analytical specifications, Boc-N-methyl-L-valine is available with purity specifications ranging from >98.0% (HPLC and titration verified) to ≥99.0% (TLC verified) across major vendors [1]. The availability of multiple orthogonal purity measurements (chromatographic, titrimetric, and polarimetric) supports regulatory compliance in pharmaceutical intermediate manufacturing where traceable analytical documentation is required. The specific optical rotation specification ([α]²⁰/D −94±3° or [α]ᴅ²⁵ = -93±2°) serves as an identity confirmation parameter that can be cross-referenced across vendor certificates of analysis .

Research Programs Requiring N-Methylated Amino Acids Without Fmoc Deprotection Conditions

Boc-N-methyl-L-valine provides an N-methylated valine building block compatible with acid-labile Boc deprotection strategies, in contrast to Fmoc-N-methyl-L-valine (CAS 84000-11-3) which requires base-labile Fmoc removal . This differential protection chemistry allows procurement decisions based on compatibility with existing synthetic infrastructure: laboratories optimized for Boc-SPPS or acid-labile protection schemes should select Boc-N-methyl-L-valine, while Fmoc-SPPS workflows would require the alternative Fmoc-protected analog. The compound's good solubility in DMF and DCM supports efficient coupling under standard Boc-SPPS solvent conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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